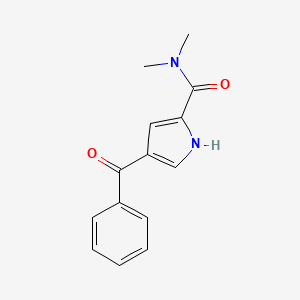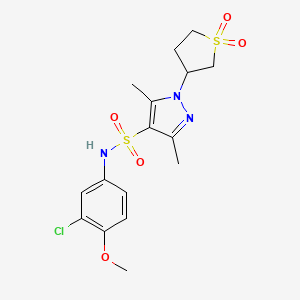![molecular formula C23H21FN6O B2398114 2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097912-33-7](/img/structure/B2398114.png)
2-{[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinyl group, a piperidinyl group, and a pyridazinone group . These groups are common in many pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more comprehensive analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Studies have focused on the crystal structures of compounds structurally related to the query compound, providing insights into their potential interactions and stability, crucial for drug design and material science applications. For example, the crystal structure analysis of 1-aryl-4-(biarylmethylene)piperazines revealed extensive hydrogen bonding and one-dimensional network formations, which are significant for understanding the compound's solubility and reactivity (Ullah & Altaf, 2014).
Antimicrobial and Antibacterial Activities
Several compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antibacterial activities. For instance, the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents indicate the potential therapeutic applications of these compounds in treating infections and inflammation (Farag et al., 2012).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer studies of naphthalimides with piperazine substituent showcase the potential use of these compounds in the development of optical materials and sensors. Such research highlights the importance of these compounds in creating materials with specific photophysical properties (Gan et al., 2003).
Vasodilator Agents
Research into substituted 4,5-dihydropyridazinones for their vasorelaxant effect provides a foundation for the development of new therapeutic agents targeting cardiovascular diseases. These studies emphasize the compounds' potential in modulating vascular smooth muscle tone and treating conditions like hypertension (Gouault et al., 2004).
Antitumor Agents
The exploration of indoloquinoline–piperazine hybrids and their metal complexes has opened new avenues for antitumor agent development. The study on the effect of the piperazine unit and metal-binding site position on the solubility and anti-proliferative activity of such complexes highlights the importance of structural modifications in enhancing therapeutic efficacy against cancer (Filak et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O/c24-18-1-2-21-19(13-18)23(27-15-26-21)29-11-7-16(8-12-29)14-30-22(31)4-3-20(28-30)17-5-9-25-10-6-17/h1-6,9-10,13,15-16H,7-8,11-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEQOALPQUNHLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2398031.png)

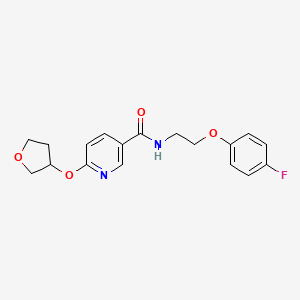
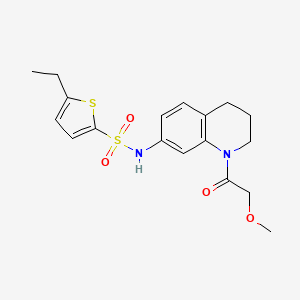

![2-(2-(indolin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2398042.png)
![3-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)quinolin-4-one](/img/structure/B2398044.png)
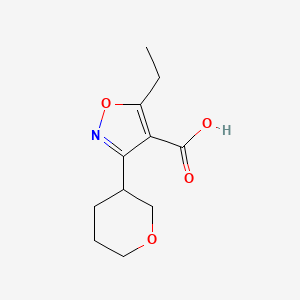

![3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2398047.png)
